5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C₁₁H₁₃N₃S₂ and a molecular weight of 251.37 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The phenylpropyl group attached to the sulfur atom adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-phenylpropylthiol with a suitable thiadiazole precursor. One common method involves the following steps:
Formation of the Thiadiazole Ring: A precursor such as thiosemicarbazide is reacted with a carbon disulfide source under basic conditions to form the thiadiazole ring.
Attachment of the Phenylpropyl Group: The thiadiazole intermediate is then reacted with 3-phenylpropylthiol in the presence of a suitable catalyst, such as a base or an acid, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The phenylpropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high temperature and pressure.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine: C₁₁H₁₃N₃S₂
5-[(3-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine: C₁₀H₁₁N₃S₂
5-[(3-Ethylpropyl)thio]-1,3,4-thiadiazol-2-amine: C₁₁H₁₃N₃S₂
Uniqueness
This compound is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c12-10-13-14-11(16-10)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXCUMJMYIDAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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